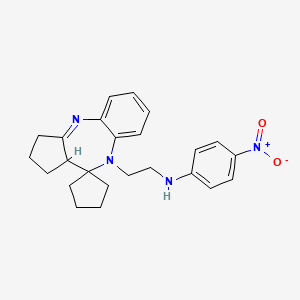

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)-

Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- (CAS: 133307-97-8) is a spirocyclic benzodiazepine derivative with the molecular formula C₂₄H₂₈N₄O₂ (molar mass: 404.50 g/mol) . This compound features a unique spirocyclic architecture combining a benzodiazepine core fused with a cyclopentane ring and a 4-nitrophenyl substituent. Its structural complexity confers notable biological activities, including monoamine oxidase (MAO) inhibition and anticonvulsant properties, as demonstrated in preclinical studies .

The synthesis of this compound involves multi-step reactions, including spirocyclization and nucleophilic substitution, with structural validation via NMR, IR, and mass spectrometry .

Properties

CAS No. |

133307-97-8 |

|---|---|

Molecular Formula |

C24H28N4O2 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

4-nitro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |

InChI |

InChI=1S/C24H28N4O2/c29-28(30)19-12-10-18(11-13-19)25-16-17-27-23-9-2-1-7-22(23)26-21-8-5-6-20(21)24(27)14-3-4-15-24/h1-2,7,9-13,20,25H,3-6,8,14-17H2 |

InChI Key |

BGCZSFLRJBZLKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=CC=C(C=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- typically involves multi-component reactions (MCRs). One common method involves the condensation of aromatic o-diamines with ketones in the presence of a catalyst. For example, a BiCl3-catalyzed one-pot condensation–cyclization process can be used to produce 1,5-benzodiazepines in good to excellent yields . Another method involves using organic–inorganic hybrid catalysts, such as [bmim]5[PNiW11O39]·3H2O, for the synthesis of functionalized diazepines containing a tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) as catalysts due to their high efficiency and environmentally friendly nature. For instance, MOF-235 (Fe) has demonstrated catalytic properties in the synthesis of 1,5-benzodiazepines . The use of ferrocene anchored activated carbon as a heterogeneous catalyst is another approach, providing a benign protocol for one-pot synthesis under solvent-free and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can undergo oxidation reactions.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the diazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Anticancer Potential : Research indicates that spiro compounds like this one exhibit antiproliferative effects against various cancer cell lines. Studies have shown promising results against human colon carcinoma and prostate carcinoma cells, suggesting potential applications in cancer therapy.

Mechanism of Action : Interaction studies focus on the binding affinity and mechanisms with biological targets. The rigid structure and spatial arrangement of spiro compounds allow them to interact with various receptors and enzymes, which is crucial for understanding their pharmacodynamics and optimizing therapeutic efficacy.

Case Studies

Several studies have documented the synthesis and biological evaluation of substituted derivatives of this compound. For instance:

- Monoamine Oxidase Inhibitory Studies : A study synthesized sixteen new derivatives of spiro compounds and evaluated their inhibitory effects on monoamine oxidase enzymes. The results indicated significant anticonvulsant activity in some derivatives .

- Anticancer Activity Evaluation : Various derivatives have been tested for their efficacy against different cancer cell lines, showing varying degrees of antiproliferative activity depending on structural modifications .

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, benzodiazepines are known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects on the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of spirocyclic benzodiazepines. Key analogues include:

Key Observations:

- Electron-withdrawing vs. donating groups : The 4-nitrophenyl group in the target compound enhances MAO inhibitory activity compared to the 4-methylphenyl analogue, likely due to stronger interactions with the enzyme’s active site .

Target Compound:

- Synthesized via FeBr₃-catalyzed Nazarov cyclization and subsequent nucleophilic substitution, achieving ~65% yield .

- Key intermediates: 2,3,3a,4-Tetrahydrocyclopenta[b]indole derivatives .

Analogues:

- 4-Methylphenyl derivative : Prepared under similar conditions but with 4-methylaniline, yielding ~55% due to steric hindrance .

- Spiro[indene-1,4′-quinoline] derivatives: Synthesized via TCT (trichloroisocyanuric acid)-catalyzed reactions under mild conditions, highlighting versatility in spirocyclic synthesis .

Spectroscopic and Physicochemical Data

Notes:

- The target compound’s lower LogP (2.8 vs.

- The spiro[indene-1,4′-quinoline] derivative’s simpler structure correlates with lower molecular weight (240 g/mol) and distinct fragmentation patterns in MS .

Biological Activity

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-nitrophenyl)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its fused rings comprising a diazepine and a cyclopentane, along with a nitrophenyl substituent that enhances its chemical diversity and potential biological activity. The structural complexity of this compound suggests significant interactions with biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a diverse range of functional groups that contribute to its biological activity. The spiro linkage between the rings provides unique three-dimensional geometry that may facilitate interactions with various biological targets.

Biological Activity

Mechanisms of Action

The biological activity of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine is hypothesized to involve interactions with specific receptors or enzymes in the body. For instance, compounds within the benzodiazepine class typically interact with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the central nervous system . This mechanism may contribute to its potential applications in treating neurological disorders.

Research Findings

Recent studies have demonstrated various biological activities associated with this compound:

- Anticancer Activity : In vitro studies have indicated that spiro compounds exhibit antiproliferative effects against several cancer cell lines, including human colon carcinoma and prostate carcinoma cells. These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.

- Antimicrobial Properties : Other research has highlighted the antimicrobial potential of similar spiro compounds. For example, certain derivatives showed significant activity against both bacterial and fungal strains in laboratory assays . This property could be attributed to the ability of the compound to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Neuropharmacological Effects : Studies have suggested potential antianxiety and anticonvulsant properties linked to spiro compounds. These effects are likely mediated through modulation of neurotransmitter systems in the brain.

Data Table: Summary of Biological Activities

Case Studies

- In Vitro Anticancer Study : A study published in a peer-reviewed journal reported the synthesis and testing of several spiro compounds against various cancer cell lines. The results indicated that specific structural modifications enhanced their antiproliferative activity significantly. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of spiro derivatives using minimum inhibitory concentration (MIC) assays against a panel of pathogens. The results demonstrated that certain derivatives had MIC values comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .

Q & A

Basic: What synthetic and spectroscopic methods are used to prepare and confirm the structure of this spiro-diazepine derivative?

Answer:

The synthesis involves cyclocondensation of substituted precursors under controlled conditions, followed by purification via column chromatography. Structural confirmation relies on elemental analysis (C, H, N), IR spectroscopy (to identify functional groups like NH or aromatic C=C), and advanced NMR techniques. For example:

- ¹H NMR (CDCl₃, 400 MHz): Signals at δ 7.32 (d, aromatic H), 3.98 (bs, NH), and 2.04–1.46 (m, cyclopentane protons) confirm backbone connectivity .

- ¹³C NMR resolves spiro-junction carbons (e.g., δ 178.0 for carbonyl groups) and cyclopentane carbons (δ 24–33 ppm) .

- LCMS (m/z 241.29 [M+H]⁺) verifies molecular weight .

Basic: How are substituents (e.g., 4-nitrophenyl) introduced, and how do they influence reactivity?

Answer:

The 4-nitrophenyl group is introduced via nucleophilic substitution or condensation reactions. The nitro group’s electron-withdrawing nature enhances electrophilicity at the diazepine core, facilitating ring closure. Substituent positioning is critical: para-nitro groups improve stability and pharmacological activity by modulating electronic effects .

Advanced: What methodological approaches are used to evaluate MAO inhibitory and anticonvulsant activities?

Answer:

- MAO Inhibition (In Vitro):

- Anticonvulsant Testing (In Vivo):

Data Contradiction Analysis:

If a compound shows MAO inhibition but no anticonvulsant activity, evaluate blood-brain barrier penetration (via logP calculations) or test metabolite stability using HPLC-MS .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Answer:

- Substituent Variation: Synthesize analogs with substituents at the phenyl ring (e.g., -Cl, -OCH₃) and spiro-junction.

- Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to identify binding interactions with MAO-B or GABA receptors.

- Key Findings from :

Advanced: How to optimize synthetic yield and purity for scale-up studies?

Answer:

- Catalyst Screening: Ferrocene-anchored activated carbon (used in analogous spiro compounds) improves reaction efficiency (65–85% yield) by enhancing electron transfer .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purification: Employ gradient elution in flash chromatography (hexane:EtOAc) to separate regioisomers, as seen in methyl-substituted derivatives .

Advanced: How to integrate findings into a theoretical framework for neurological drug development?

Answer:

- Conceptual Linkage: Align results with monoamine theory (MAO’s role in neurotransmitter regulation) or GABAergic modulation (for anticonvulsants).

- Methodological Alignment: Design dose-response studies to validate target engagement and use computational models (e.g., molecular dynamics) to predict off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.